molecular formula C8H5F3N2 B1347240 4-(Trifluoromethyl)benzimidazole CAS No. 392-11-0

4-(Trifluoromethyl)benzimidazole

Cat. No.: B1347240
CAS No.: 392-11-0
M. Wt: 186.13 g/mol
InChI Key: FKGDDNPWZXAZFJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic organic compound characterized by the presence of a benzimidazole ring substituted with a trifluoromethyl group at the 4-position

Biochemical Analysis

Biochemical Properties

4-(trifluoromethyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds. Additionally, 4-(trifluoromethyl)-1H-benzimidazole has been observed to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .

Cellular Effects

The effects of 4-(trifluoromethyl)-1H-benzimidazole on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 4-(trifluoromethyl)-1H-benzimidazole can alter gene expression and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, 4-(trifluoromethyl)-1H-benzimidazole can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 4-(trifluoromethyl)-1H-benzimidazole exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, 4-(trifluoromethyl)-1H-benzimidazole has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(trifluoromethyl)-1H-benzimidazole have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 4-(trifluoromethyl)-1H-benzimidazole remains stable under controlled conditions, but its degradation can be accelerated by factors such as light and temperature. Long-term exposure to 4-(trifluoromethyl)-1H-benzimidazole has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of 4-(trifluoromethyl)-1H-benzimidazole in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, chronic exposure to high doses of 4-(trifluoromethyl)-1H-benzimidazole can result in long-term changes in organ function and overall health .

Metabolic Pathways

4-(trifluoromethyl)-1H-benzimidazole is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. The metabolic pathways of 4-(trifluoromethyl)-1H-benzimidazole can influence its pharmacokinetics and overall biological activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of 4-(trifluoromethyl)-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 4-(trifluoromethyl)-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-(trifluoromethyl)-1H-benzimidazole is an important factor in determining its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria. The targeting of 4-(trifluoromethyl)-1H-benzimidazole to these compartments is mediated by specific signals and post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzimidazole typically involves the introduction of the trifluoromethyl group into the benzimidazole ring. One common method is the radical trifluoromethylation of benzimidazole derivatives. This process often employs reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a radical initiator under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For instance, the synthesis can begin with the nitration of a suitable aromatic compound, followed by reduction and cyclization to form the benzimidazole core. The trifluoromethyl group is then introduced using reagents like TMSCF3 or trifluoromethyl iodide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

4-(Trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethyl)aniline
  • Trifluoromethylated benzimidazoles

Comparison: Compared to other trifluoromethylated compounds, 4-(Trifluoromethyl)benzimidazole exhibits unique properties due to the presence of the benzimidazole ring. This structure imparts additional stability and reactivity, making it a valuable compound in various applications. The trifluoromethyl group further enhances its chemical and biological properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDDNPWZXAZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323083
Record name 4-(Trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-11-0
Record name 392-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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